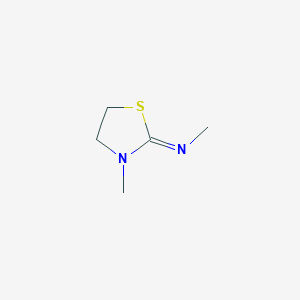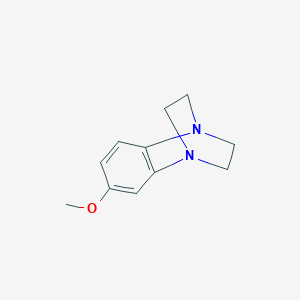
3-Methyl-2-(methylimino)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(methylimino)thiazolidine is a chemical compound that has been studied extensively in scientific research. It is a thiazolidine derivative that has shown potential in various applications such as in the synthesis of new drugs and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidine is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form new compounds. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methyl-2-(methylimino)thiazolidine has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects in the treatment of diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage. It has also been shown to have potential neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Methyl-2-(methylimino)thiazolidine is that it is relatively easy to synthesize and purify. Additionally, it has shown potential in various applications, including as a building block in the synthesis of new drugs. However, one limitation of 3-Methyl-2-(methylimino)thiazolidine is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-2-(methylimino)thiazolidine. One potential direction is the further exploration of its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and how it can be used in the synthesis of new drugs. Finally, the development of new synthesis methods for 3-Methyl-2-(methylimino)thiazolidine may also be an area of future research.
Métodos De Síntesis
3-Methyl-2-(methylimino)thiazolidine can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-3-methylthiazolidine with formaldehyde and methylamine. Another method involves the reaction of 2-chloro-3-methylthiazolidine with methylamine. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-2-(methylimino)thiazolidine has been widely studied for its potential applications in scientific research. It has been used as a building block in the synthesis of new drugs, such as thiazolidinedione derivatives, which have shown potential in the treatment of diabetes. Additionally, 3-Methyl-2-(methylimino)thiazolidine has been used as a precursor in the synthesis of various heterocyclic compounds, which have shown potential in the treatment of cancer, inflammation, and other diseases.
Propiedades
Número CAS |
121215-88-1 |
|---|---|
Nombre del producto |
3-Methyl-2-(methylimino)thiazolidine |
Fórmula molecular |
C5H10N2S |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
N,3-dimethyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3 |
Clave InChI |
NIXBOTVPKCPJTL-UHFFFAOYSA-N |
SMILES |
CN=C1N(CCS1)C |
SMILES canónico |
CN=C1N(CCS1)C |
Sinónimos |
Methanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)






